molecular formula C21H19FN2O3 B2960102 N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004256-70-5

N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2960102
CAS No.: 1004256-70-5
M. Wt: 366.392
InChI Key: FREQERBZCKBHEC-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 3-fluorophenylmethyl group at the N1 position and a 2-ethoxyphenyl carboxamide moiety at the C3 position.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-2-27-19-9-4-3-8-18(19)23-21(26)16-10-11-20(25)24(14-16)13-15-6-5-7-17(22)12-15/h3-12,14H,2,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREQERBZCKBHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Flow microreactor systems, which offer enhanced control over reaction conditions and improved safety, could be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Researchers may explore its biological activity, including potential interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Its unique chemical structure may find applications in the development of new polymers, coatings, or other industrial materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Modifications

The compound’s closest analogs differ in halogen type (F vs. Cl), substituent positions (meta vs. para), and benzyl/aryl group modifications. Key examples include:

a) BI82977 (1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)
  • Structural Difference : Replaces the 3-fluorophenylmethyl group with a 4-chlorophenylmethyl moiety.
  • Impact : Chlorine’s larger atomic radius and higher lipophilicity may alter binding kinetics and metabolic stability compared to fluorine.
  • Molecular Weight : 382.84 vs. ~377.38 (target compound) due to Cl’s higher mass .
b) Compound 8 (1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)
  • Structural Difference : Features a benzyl group at N1 and a cyclopropylcarbamoyl-substituted phenyl at C3.
  • However, the benzyl group may reduce selectivity compared to fluorophenylmethyl .
c) Compound 12 (N-[3-(Cyclopropylcarbamoyl)-4-fluorophenyl]-1-[(4-methoxyphenyl)methyl]-6-oxo-pyridazine-3-carboxamide)
  • Structural Difference : Pyridazine core instead of dihydropyridine, with a 4-methoxyphenylmethyl group.
  • Impact : Methoxy groups improve solubility but may reduce membrane permeability. Pyridazine’s aromaticity could influence electronic interactions with target proteins .

Data Table: Key Parameters of Comparable Compounds

Compound Name Core Structure R1 Substituent R2 Substituent Molecular Weight Reported Activity Synthesis Yield (%)
Target Compound Dihydropyridine 3-Fluorophenylmethyl 2-Ethoxyphenyl 377.38 Hypothesized inhibitor N/A
BI82977 Dihydropyridine 4-Chlorophenylmethyl 2-Ethoxyphenyl 382.84 Undocumented N/A
Compound 8 Pyridine Benzyl 3-Cyclopropylcarbamoylphenyl ~365.4 Proteasome inhibitor 23
Compound 9 Pyridazine Benzyl 3-Cyclopropylcarbamoyl-4-fluorophenyl ~398.4 Proteasome inhibitor 90

Biological Activity

N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities, including potential applications in pharmacology and medicinal chemistry. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C19H19FN2O3
Molecular Weight 344.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), affecting signaling pathways related to pain and inflammation.
  • Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Biological Activities

Recent studies have demonstrated a range of biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound displays significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating apoptosis-related proteins and pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in animal models. It has been reported to reduce levels of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers.
  • Animal Model for Inflammation : In a murine model of arthritis, administration of the compound resulted in reduced joint swelling and histological improvements compared to control groups.
  • Antimicrobial Screening : A screening against Gram-positive and Gram-negative bacteria revealed that the compound exhibited inhibitory effects at concentrations below 50 µM.

Summary of Biological Activities

Activity Type Effect Observed Reference
AnticancerInduces apoptosis in cancer cellsStudy 1
Anti-inflammatoryReduces pro-inflammatory cytokinesStudy 2
AntimicrobialInhibits growth of bacterial strainsStudy 3

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